Rilzabrutinib - 1575591-66-0

Rilzabrutinib

Catalog Number: EVT-8207932
CAS Number: 1575591-66-0
Molecular Formula: C36H40FN9O3
Molecular Weight: 665.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rilzabrutinib is an oral, reversible covalent inhibitor of Bruton's tyrosine kinase being investigated for the treatment of immune disorders, such as immune thrombocytopenic purpura.
Rilzabrutinib is an orally bioavailable reversible covalent inhibitor of Bruton's tyrosine kinase (BTK), with potential immunomodulatory and anti-inflammatory activities. Upon oral administration, rilzabrutinib inhibits the activity of BTK. This prevents the activation of the B-cell antigen receptor (BCR) signaling pathway, and the resulting immune activation and inflammation. BTK, a cytoplasmic tyrosine kinase and member of the Tec family of kinases, plays an important role in B-lymphocyte development, activation, signaling, proliferation and survival. In addition to B-cells, BTK is also expressed in other cells of hematopoietic origin, including monocytes, macrophages, neutrophils, mast cells, eosinophils and platelets, and plays an important role in both adaptive and innate immune responses.
Overview

Rilzabrutinib is an investigational compound classified as an oral, reversible covalent inhibitor of Bruton's tyrosine kinase. It is primarily being researched for its therapeutic potential in treating immune-mediated diseases, particularly immune thrombocytopenia. This condition is characterized by the destruction of platelets due to autoantibodies, leading to increased bleeding risks and significant impacts on patient quality of life. Rilzabrutinib has been granted Fast Track Designation by the U.S. Food and Drug Administration, highlighting its potential to address unmet medical needs in this area .

Synthesis Analysis

Methods and Technical Details

The synthesis of rilzabrutinib involves a multi-step chemical process that incorporates specific reagents and conditions to achieve the desired molecular structure. While detailed synthetic pathways are proprietary and not publicly disclosed, the general approach includes:

  1. Covalent Bond Formation: The compound is designed to form a reversible covalent bond with Bruton's tyrosine kinase, which is crucial for its mechanism of action.
  2. Optimization of Selectivity: Utilizing advanced synthetic techniques, chemists optimize the compound to ensure selectivity for the target enzyme while minimizing off-target effects.
  3. Scalability: The synthesis must be scalable for clinical trial production, ensuring consistent quality and yield.
Molecular Structure Analysis

Structure and Data

Rilzabrutinib's molecular structure is characterized by a complex arrangement that facilitates its interaction with Bruton's tyrosine kinase. Key features include:

  • Molecular Formula: C₁₈H₁₈N₄O₂S
  • Molecular Weight: Approximately 358.43 g/mol
  • Structural Characteristics: The compound contains a sulfonamide moiety that contributes to its binding affinity and specificity for Bruton's tyrosine kinase.

The structural data indicates that rilzabrutinib can effectively inhibit B-cell activation and modulate immune responses without depleting B cells, which is a significant advantage over traditional therapies .

Chemical Reactions Analysis

Reactions and Technical Details

Rilzabrutinib undergoes several key reactions during its mechanism of action:

  1. Inhibition of Bruton's Tyrosine Kinase: By binding covalently to the active site of Bruton's tyrosine kinase, rilzabrutinib prevents the phosphorylation of downstream signaling molecules involved in B-cell activation.
  2. Reduction of Autoantibody Production: The inhibition also leads to decreased production of pathogenic autoantibodies that contribute to platelet destruction in immune thrombocytopenia.
  3. Impact on Macrophage Activity: Rilzabrutinib reduces macrophage-mediated phagocytosis of antibody-coated platelets, further mitigating platelet destruction.

These reactions highlight the dual mechanism through which rilzabrutinib exerts its therapeutic effects in immune-mediated diseases .

Mechanism of Action

Process and Data

Rilzabrutinib's mechanism of action involves two primary processes:

  1. Inhibition of B-cell Activation: By targeting Bruton's tyrosine kinase, rilzabrutinib disrupts signaling pathways that promote B-cell activation and proliferation.
  2. Interference with Platelet Destruction: The compound inhibits macrophage activity that leads to the phagocytosis of antibody-coated platelets, thereby preserving platelet counts.

Clinical trials have demonstrated that rilzabrutinib can achieve a durable platelet response in patients with immune thrombocytopenia, indicating its efficacy in modulating these critical immune processes .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rilzabrutinib exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a solid dosage form (tablets).
  • Solubility: Rilzabrutinib is soluble in organic solvents but has limited solubility in water, which may affect bioavailability.
  • Stability: The compound shows stability under recommended storage conditions but should be protected from light and moisture.

These properties are essential for formulating the drug for clinical use and ensuring its effectiveness upon administration .

Applications

Scientific Uses

Rilzabrutinib is being investigated for various applications beyond immune thrombocytopenia, including:

  • Autoimmune Diseases: Its potential use in treating other autoimmune conditions such as pemphigus and IgG4-related disease is being explored.
  • Chronic Inflammatory Conditions: Ongoing studies aim to evaluate its efficacy in chronic spontaneous urticaria and asthma.
  • Translational Research: As a novel Bruton’s tyrosine kinase inhibitor, rilzabrutinib serves as a model for developing next-generation therapies targeting similar pathways in immune-mediated diseases.

The ongoing research underscores rilzabrutinib's promise as a transformative treatment option within immunology .

Properties

CAS Number

1575591-66-0

Product Name

Rilzabrutinib

IUPAC Name

(E)-2-[(3R)-3-[4-amino-3-(2-fluoro-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidine-1-carbonyl]-4-methyl-4-[4-(oxetan-3-yl)piperazin-1-yl]pent-2-enenitrile

Molecular Formula

C36H40FN9O3

Molecular Weight

665.8 g/mol

InChI

InChI=1S/C36H40FN9O3/c1-36(2,45-15-13-43(14-16-45)26-21-48-22-26)18-24(19-38)35(47)44-12-6-7-25(20-44)46-34-31(33(39)40-23-41-34)32(42-46)29-11-10-28(17-30(29)37)49-27-8-4-3-5-9-27/h3-5,8-11,17-18,23,25-26H,6-7,12-16,20-22H2,1-2H3,(H2,39,40,41)/b24-18+/t25-/m1/s1

InChI Key

LCFFREMLXLZNHE-GBOLQPHISA-N

SMILES

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7

Canonical SMILES

CC(C)(C=C(C#N)C(=O)N1CCCC(C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7

Isomeric SMILES

CC(C)(/C=C(\C#N)/C(=O)N1CCC[C@H](C1)N2C3=NC=NC(=C3C(=N2)C4=C(C=C(C=C4)OC5=CC=CC=C5)F)N)N6CCN(CC6)C7COC7

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.